molecular formula C5HBrF3NOS B2671105 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde CAS No. 1956379-59-1

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde

Cat. No.: B2671105
CAS No.: 1956379-59-1
M. Wt: 260.03
InChI Key: PGMONSGAQHRSDJ-UHFFFAOYSA-N
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Description

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is a heterocyclic compound characterized by the presence of bromine, trifluoromethyl, and thiazole groups

Scientific Research Applications

4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde has diverse applications in scientific research:

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin burns, eye damage, and respiratory irritation .

Future Directions

Thiazoles have been the subject of extensive research due to their diverse biological activities . They have been found in many potent biologically active compounds, suggesting that “4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde” and similar compounds may have potential applications in the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde typically involves the bromination of 2-(trifluoromethyl)thiazole. One common method includes the reaction of 2-(trifluoromethyl)thiazole with N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol using suitable reagents.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

Major Products:

    Substitution Products: Depending on the nucleophile, products such as 4-azido-2-(trifluoromethyl)thiazole or 4-thio-2-(trifluoromethyl)thiazole can be formed.

    Oxidation Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-carboxylic acid.

    Reduction Product: 4-Bromo-2-(trifluoromethyl)thiazole-5-methanol.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

    2-Bromo-5-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.

    4-Bromo-2-(trifluoromethyl)thiazole: Similar structure but lacks the aldehyde group.

Uniqueness: 4-Bromo-2-(trifluoromethyl)thiazole-5-carbaldehyde is unique due to the presence of both the bromine and aldehyde groups, which confer distinct reactivity and potential for diverse chemical transformations .

Properties

IUPAC Name

4-bromo-2-(trifluoromethyl)-1,3-thiazole-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBrF3NOS/c6-3-2(1-11)12-4(10-3)5(7,8)9/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMONSGAQHRSDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C1=C(N=C(S1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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